molecular formula C16H17NO2 B15053735 Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Cat. No.: B15053735
M. Wt: 255.31 g/mol
InChI Key: FCDCFMGDEPEFRP-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in medicinal chemistry. Acridine derivatives, including this compound, are known for their ability to intercalate with DNA, making them valuable in various therapeutic and diagnostic applications .

Preparation Methods

The synthesis of Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves the Friedländer condensation reaction. This reaction is performed by condensing 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

InChI

InChI=1S/C16H17NO2/c1-2-19-16(18)15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)15/h3,5,7,9H,2,4,6,8,10H2,1H3

InChI Key

FCDCFMGDEPEFRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCCCC2=NC3=CC=CC=C31

Origin of Product

United States

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